

A Comparative Guide to Z-D-Leu-OH.DCHA in Therapeutic Peptide Development

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For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic peptide development, the selection of appropriate building blocks is paramount to ensure high yield, purity, and biological activity of the final product. This guide provides a comprehensive comparison of N-α-Carbobenzyloxy-D-leucine dicyclohexylammonium salt (**Z-D-Leu-OH.DCHA**) with its commonly used alternatives, Fmoc-D-Leu-OH and Boc-D-Leu-OH, in the context of solid-phase peptide synthesis (SPPS).

Performance Comparison of D-Leucine Derivatives in SPPS

The choice of an N- α -protecting group for amino acids significantly impacts the efficiency of peptide synthesis. While Fmoc and Boc strategies dominate modern SPPS, the Z-group, though less common in this application, presents distinct characteristics.



Parameter	Z-D-Leu-OH.DCHA	Fmoc-D-Leu-OH	Boc-D-Leu-OH
Protection Group	Carbobenzyloxy (Z)	9- Fluorenylmethyloxycar bonyl (Fmoc)	tert-Butoxycarbonyl (Boc)
Cleavage Condition	Strong acid (e.g., HBr/AcOH, HF) or catalytic hydrogenation	Mild base (e.g., 20% piperidine in DMF)	Moderate to strong acid (e.g., TFA)
Orthogonality in SPPS	Limited with standard acid-labile side-chain protecting groups	High, orthogonal to acid-labile side-chain protecting groups	Not fully orthogonal with acid-labile side- chain protecting groups
Racemization Risk	Generally low due to the urethane nature of the protecting group	Low, but can be influenced by coupling reagents and conditions	Low
Solubility	The DCHA salt improves solubility and handling compared to the free acid.	Generally good in common SPPS solvents.	Good in common SPPS solvents.
Cost	Can be more cost- effective for certain applications.	Generally more expensive than Boc and some Z- derivatives.	Generally the most cost-effective option.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are representative protocols for the coupling of D-leucine derivatives using different protection strategies in SPPS.

General Solid-Phase Peptide Synthesis (SPPS) Workflow



A typical SPPS cycle involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The process consists of repeated cycles of deprotection, washing, coupling, and washing.

A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of Fmoc-D-Leu-OH

This protocol is based on the widely used Fmoc/tBu strategy.

- Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
- · Coupling:
 - o Dissolve Fmoc-D-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Coupling of Z-D-Leu-OH.DCHA (Adapted for SPPS)

While less common, Z-protected amino acids can be used in SPPS, typically on a Merrifield resin.

- Resin Preparation: Swell the Merrifield resin in DCM.
- Z-Group Stability: The Z-group is stable to the conditions used for Boc deprotection (TFA)
 and Fmoc deprotection (piperidine), but its removal from the final peptide on the resin
 requires harsh conditions.



- Coupling:
 - Convert Z-D-Leu-OH.DCHA to the free acid by treatment with a mild acid and extraction.
 - Dissolve Z-D-Leu-OH (3 eq.) and a coupling reagent such as DCC (3 eq.) in DCM/DMF.
 - Add the activated amino acid solution to the resin and shake for 2-4 hours.
- Washing: Wash the resin with DMF, DCM, and methanol.
- Final Cleavage: Cleavage of the peptide from the Merrifield resin and removal of the Z-group
 is typically achieved simultaneously using strong acids like anhydrous HF or HBr in acetic
 acid. This is a significant drawback compared to the milder cleavage conditions used in
 Fmoc-SPPS.

Application in Therapeutic Peptide Development: D-Leucine in Antimicrobial Peptides

The incorporation of D-amino acids, such as D-leucine, into therapeutic peptides is a key strategy to enhance their stability against proteolytic degradation, thereby increasing their in vivo efficacy. A notable example is the modification of antimicrobial peptides (AMPs).

A study on the brevinin-1 type peptide, B1OS, isolated from Odorrana schmackeri, demonstrated that the addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhanced its antibacterial and anticancer activities compared to the parent peptide and its L-leucine counterpart. The D-leucine modification maintained the necessary hydrophobicity for antimicrobial action while improving its therapeutic profile.[1]

The primary mechanism of action for many AMPs, including those containing D-leucine, involves the disruption of the bacterial cell membrane. This interaction is largely non-receptor-mediated and depends on the physicochemical properties of the peptide, such as its charge, amphipathicity, and hydrophobicity.[2]

Signaling Pathway: Antimicrobial Peptide Action on Bacterial Cell Membrane



The following diagram illustrates the proposed mechanism of action for a D-leucine containing antimicrobial peptide leading to bacterial cell death.

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